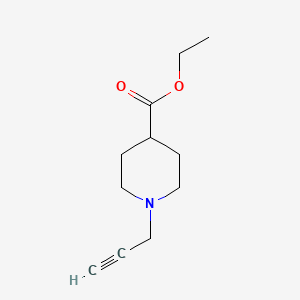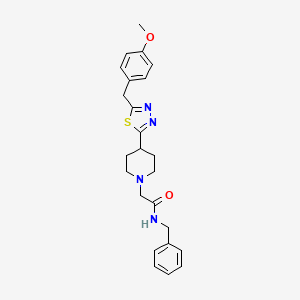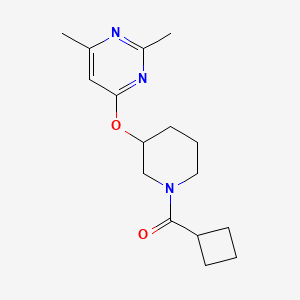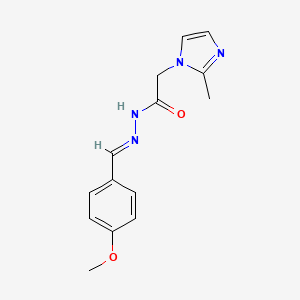![molecular formula C17H25N5O4S B2360220 Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate CAS No. 868230-19-7](/img/structure/B2360220.png)
Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C17H25N5O4S. It contains several functional groups, including a triazole ring, a pyrrole ring, and an ester group. The compound is likely to be used in the field of medicinal chemistry or pharmaceutical research, given its complex structure and the presence of bioactive functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a number of different functional groups. The presence of the triazole ring, the pyrrole ring, and the ester group suggests that this compound could have a variety of interesting chemical properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- The compound Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate can be synthesized via various chemical reactions, leading to the formation of diverse derivatives with potential applications in pharmacology and material science. For example, Maliszewska-Guz et al. (2005) explored the cyclization of related triazolylsulfanyl compounds, which could be a foundational process in synthesizing similar compounds for various applications (Maliszewska-Guz et al., 2005).
Pharmacological Properties
- Some derivatives of these compounds demonstrate significant pharmacological properties. For instance, a study by Šermukšnytė et al. (2022) on a related compound found it to possess antioxidant abilities, indicating potential applications in therapeutic contexts (Šermukšnytė et al., 2022).
Synthetic Process Improvement
- Research on improving the synthesis process of similar compounds has been conducted, which is crucial for large-scale production and application. For example, a study by Jing (2003) focused on optimizing the synthesis steps for a related compound, enhancing the yield and reducing production costs (Jing, 2003).
Potential Anticancer Properties
- Some derivatives of these triazol compounds have shown potential in anticancer applications. Han et al. (2018) synthesized a series of triazole derivatives and evaluated them for anticancer activity, indicating a promising avenue for future cancer treatment research (Han et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of similar triazole derivatives have been explored, suggesting potential use in combating microbial infections. For example, a study by Fandaklı et al. (2012) investigated the antimicrobial activity of triazol-3-one derivatives, highlighting the compound's potential in pharmaceutical applications (Fandaklı et al., 2012).
Molecular Structure Studies
- Research on the molecular structure of such compounds is fundamental to understanding their properties and potential applications. Karczmarzyk et al. (2012) conducted a study focusing on the molecular structure of a related triazoline compound, which can inform the development of similar compounds (Karczmarzyk et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-4-26-16(24)11-18-15(23)12-27-17-20-19-14(22(17)8-9-25-3)10-13-6-5-7-21(13)2/h5-7H,4,8-12H2,1-3H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWSFVYKNFXBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)CC2=CC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

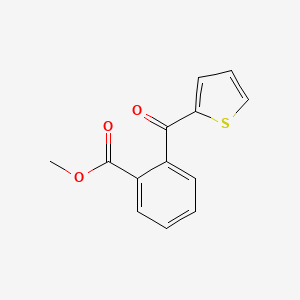
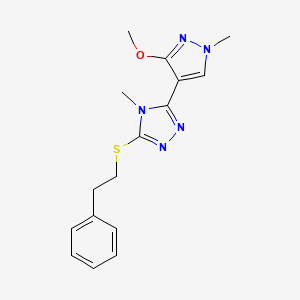
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

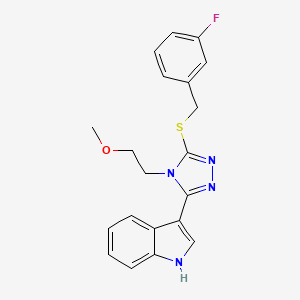
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)
![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)
